Metabolic Pathways of 2,5-Dimethoxy-4-bromoamphetamine (DOB): A Technical Guide
Metabolic Pathways of 2,5-Dimethoxy-4-bromoamphetamine (DOB): A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the metabolic fate of 2,5-dimethoxy-4-bromoamphetamine (DOB), a potent serotonin 5-HT2A receptor agonist.[1] It details the specific Phase I and Phase II biotransformation pathways, identifies the critical cytochrome P450 enzymes involved, and outlines validated experimental protocols for metabolite characterization. Designed for researchers in toxicology and drug development, this document synthesizes pharmacokinetic data with practical analytical methodologies.
Introduction
2,5-Dimethoxy-4-bromoamphetamine (DOB) is a phenylalkylamine hallucinogen structurally related to the "2C" family of drugs but distinguished by an alpha-methyl group on the ethylamine side chain. This structural feature confers resistance to monoamine oxidase (MAO), resulting in a prolonged duration of action (18–30 hours) and high potency.
Understanding the metabolism of DOB is critical for two reasons:
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Forensic Toxicology: The parent compound has a relatively low elimination rate, but unique metabolites extend the window of detection.
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Pharmacological Safety: DOB acts as a competitive inhibitor of CYP2D6, potentially altering the pharmacokinetics of co-administered substrates.
Metabolic Pathways[1][2][3][4][5][6][7]
The metabolism of DOB primarily occurs in the liver and involves O-demethylation, oxidative deamination, and side-chain oxidation. Unlike simple amphetamines, the halogenated ring structure directs metabolism toward ether cleavage rather than immediate ring hydroxylation.
Phase I Metabolism
Phase I reactions introduce polar functional groups to the lipophilic DOB molecule.
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O-Demethylation (Major Pathway): The most significant metabolic route is the cleavage of the methoxy groups at the 2- or 5-positions.
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2-O-desmethyl-DOB: Often the prevailing isomer in human and rat urine.
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5-O-desmethyl-DOB: Formed in significant quantities but typically less abundant than the 2-isomer.
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Bis-O-demethylation: Removal of both methyl groups to form the catechol metabolite (rare and unstable).
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Oxidative Deamination: The amine group is removed to form an intermediate ketone (1-(4-bromo-2,5-dimethoxyphenyl)-2-propanone).
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Note: The ketone is rarely detected intact in urine as it is rapidly reduced to the corresponding alcohol (1-(4-bromo-2,5-dimethoxyphenyl)-2-propanol) or oxidized to the benzoic acid derivative.
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Side-Chain Hydroxylation: Oxidation can occur on the alpha-methyl group or the terminal carbon, though this is a minor pathway compared to O-demethylation.
Phase II Metabolism
Following Phase I functionalization, metabolites undergo conjugation to increase water solubility for renal excretion.
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Glucuronidation: The hydroxyl groups formed via O-demethylation are substrates for UDP-glucuronosyltransferases (UGTs).
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Sulfation: A secondary conjugation pathway for the phenolic metabolites.
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Implication: In urine samples, >50% of metabolites exist as conjugates. Hydrolysis (enzymatic or acidic) is mandatory for accurate quantification during analysis.
Enzymology
Research using human liver microsomes (HLM) and recombinant enzymes has identified CYP2D6 as the primary catalyst for the O-demethylation of DOB.
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CYP2D6 Role: It is the only isoform significantly involved in the main metabolic steps.
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Inhibition: DOB acts as a competitive inhibitor of CYP2D6 (
values ranging from 2.7 to 19.9 µM). This suggests a potential for drug-drug interactions, although the low dosage of DOB (1–3 mg) mitigates the clinical risk compared to high-dose substrates.
Pathway Visualization
The following diagram illustrates the cascade from the parent compound DOB through its Phase I and Phase II transformations.
Figure 1: Metabolic pathway of DOB showing Phase I oxidation/demethylation and Phase II conjugation.
Pharmacokinetic Profile
| Parameter | Value | Notes |
| Effective Dose | 1.0 – 3.0 mg | High potency due to 5-HT2A affinity. |
| Onset of Action | 1 – 2 hours | Relatively slow onset compared to LSD. |
| Peak Plasma ( | 3 – 4 hours | Delayed peak contributes to re-dosing risks. |
| Duration | 18 – 30 hours | Resistance to MAO degradation extends half-life. |
| Tissue Distribution | High in Lungs | Rat studies indicate accumulation in lung tissue > plasma. |
| Excretion | Renal | Primarily as conjugated O-desmethyl metabolites. |
Experimental Protocols
In Vitro Metabolism Assay (Microsomes)
This protocol is designed to verify metabolite formation and CYP kinetic parameters.
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Preparation: Thaw Human Liver Microsomes (HLM) on ice.
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Incubation Mix:
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Buffer: 100 mM Potassium Phosphate (pH 7.4).
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Substrate: DOB (1–100 µM concentration range for kinetic profiling).
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Protein: 0.5 mg/mL microsomal protein.
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Pre-incubation: 5 minutes at 37°C.
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Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
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Reaction: Incubate at 37°C for 30–60 minutes.
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Termination: Add ice-cold acetonitrile (1:1 v/v) containing internal standard (e.g., DOB-d6).
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Clarification: Centrifuge at 10,000 x g for 10 minutes to pellet protein.
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Analysis: Inject supernatant into LC-MS/MS.
Analytical Workflow (LC-MS/MS)
For the detection of DOB and its metabolites in biological matrices (urine/plasma), a hydrolysis step is critical to deconjugate Phase II metabolites.
Figure 2: Analytical workflow for DOB metabolite detection in urine.
LC-MS/MS Parameters:
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Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
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Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
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Ionization: ESI Positive Mode.
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Transitions (DOB):
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Precursor: m/z 274/276 (Br isotope pattern).
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Product Ions: m/z 257/259 (Loss of NH3), m/z 226/228 (Loss of CH3 + NH3).
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Toxicological Implications[1][4]
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Detection Window: The slow elimination and presence of conjugated metabolites allow for detection in urine for 3–5 days post-ingestion, significantly longer than the parent compound's psychoactive window.
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Interindividual Variability: Since CYP2D6 is highly polymorphic, "poor metabolizers" (PM) may experience prolonged effects and higher plasma concentrations of DOB compared to "extensive metabolizers" (EM). This genetic variability adds a layer of unpredictability to DOB toxicity.
References
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Designer drugs 2,5-dimethoxy-4-bromo-amphetamine (DOB) and 2,5-dimethoxy-4-bromo-methamphetamine (MDOB): studies on their metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques. Source: PubMed / Journal of Mass Spectrometry [Link][2]
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2,5-Dimethoxyamphetamine-derived designer drugs: studies on the identification of cytochrome P450 (CYP) isoenzymes involved in formation of their main metabolites and on their capability to inhibit CYP2D6. Source: PubMed / Toxicology Letters [Link][3]
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Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Source: PubMed / Toxicology [Link]
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Distribution profile of 2,5-dimethoxy-4-bromoamphetamine (DOB) in rats after oral and subcutaneous doses. Source: PubMed / Forensic Science International [Link]
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Study on metabolites of 2,5-dimethoxy-4-bromamphetamine (DOB) in human urine using gas chromatography-mass spectrometry. Source: PubMed / Biomedical Papers [Link][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Designer drugs 2,5-dimethoxy-4-bromo-amphetamine (DOB) and 2,5-dimethoxy-4-bromo-methamphetamine (MDOB): studies on their metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,5-Dimethoxyamphetamine-derived designer drugs: studies on the identification of cytochrome P450 (CYP) isoenzymes involved in formation of their main metabolites and on their capability to inhibit CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
